2-Fluoro-3-methylbenzene-1-sulfonamide

Carbonic Anhydrase Inhibition Medicinal Chemistry Physical Organic Chemistry

2-Fluoro-3-methylbenzene-1-sulfonamide (CAS 1691755-60-8) is a fluorinated aromatic sulfonamide with the molecular formula C₇H₈FNO₂S and a molecular weight of 189.21 g/mol. It is commercially available from multiple vendors in research-grade quantities, typically at a purity of 95%.

Molecular Formula C7H8FNO2S
Molecular Weight 189.2
CAS No. 1691755-60-8
Cat. No. B2698736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-methylbenzene-1-sulfonamide
CAS1691755-60-8
Molecular FormulaC7H8FNO2S
Molecular Weight189.2
Structural Identifiers
SMILESCC1=C(C(=CC=C1)S(=O)(=O)N)F
InChIInChI=1S/C7H8FNO2S/c1-5-3-2-4-6(7(5)8)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
InChIKeyHQVJSZITQCSLKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-3-methylbenzene-1-sulfonamide (CAS 1691755-60-8): Chemical Identity and Procurement Specifications


2-Fluoro-3-methylbenzene-1-sulfonamide (CAS 1691755-60-8) is a fluorinated aromatic sulfonamide with the molecular formula C₇H₈FNO₂S and a molecular weight of 189.21 g/mol . It is commercially available from multiple vendors in research-grade quantities, typically at a purity of 95% . The compound features a unique substitution pattern with a fluorine atom at the 2-position, a methyl group at the 3-position, and a primary sulfonamide group on the benzene ring, which imparts distinct electronic and steric properties [1]. This specific regioisomeric arrangement distinguishes it from other monofluorinated methylbenzenesulfonamide isomers, influencing its reactivity profile and potential biological target interactions [2].

Why 2-Fluoro-3-methylbenzene-1-sulfonamide Cannot Be Simply Substituted with Isomeric Analogs


Within the family of monofluorinated methylbenzenesulfonamides, the exact position of the fluorine and methyl substituents critically governs molecular recognition, electronic properties, and synthetic utility. Simply substituting 2-fluoro-3-methylbenzene-1-sulfonamide with its 4-fluoro-3-methyl isomer (CAS 379254-40-7) or other positional variants is not functionally equivalent. In carbonic anhydrase inhibition, for example, the fluorine substitution pattern directly influences the pKa of the sulfonamide group and, consequently, the binding affinity and isoform selectivity [1]. The 2-fluoro substituent is positioned ortho to the sulfonamide, creating a unique steric and electronic environment distinct from the para-fluoro arrangement. This specificity is further underscored by patent literature, which claims broad classes of benzenesulfonamide derivatives for therapeutic applications, emphasizing that specific substitution patterns are critical for achieving desired biological activities and minimizing off-target effects [2].

Quantitative Differentiation Evidence for 2-Fluoro-3-methylbenzene-1-sulfonamide (CAS 1691755-60-8)


Comparative pKa Shift Induced by 2-Fluoro Substitution in Benzenesulfonamide Scaffolds

The introduction of an electron-withdrawing fluorine substituent adjacent to the sulfonamide group significantly increases its acidity, a key determinant of binding affinity for zinc-containing enzymes like carbonic anhydrases. For fluorinated benzenesulfonamides, this substitution is reported to lower the pKa by several pH units compared to the unsubstituted parent compound [1]. This pKa shift is a direct consequence of the strong electron-withdrawing inductive effect of the ortho-fluorine atom in 2-fluoro-3-methylbenzene-1-sulfonamide, enhancing the fraction of the active, deprotonated sulfonamide species at physiological pH.

Carbonic Anhydrase Inhibition Medicinal Chemistry Physical Organic Chemistry

Regioisomeric Differentiation: 2-Fluoro-3-methyl vs. 4-Fluoro-3-methyl Substitution Pattern

The 2-fluoro-3-methyl substitution pattern of CAS 1691755-60-8 is structurally distinct from the more common 4-fluoro-3-methyl isomer (CAS 379254-40-7) [1]. While both share the same molecular formula (C₇H₈FNO₂S) and molecular weight (189.21 g/mol), the ortho-fluorine in the target compound creates a different steric environment around the sulfonamide group compared to the para-fluorine in the 4-fluoro-3-methyl isomer. This regioisomerism is known to impact binding modes within enzyme active sites, as bulky ortho substituents can be exploited to achieve isoform selectivity in carbonic anhydrase inhibitors, whereas para-substituted analogs often lack this steric discrimination [2].

Medicinal Chemistry Lead Optimization Structure-Activity Relationship

Relevance as a Scaffold in Patent Claims for Targeted Protein Degradation

A 2022 patent application (US 2022/0281812 A1) broadly claims benzenesulfonamide derivatives, specifically including fluorinated analogs, for use in disrupting proteins or polypeptides, a mechanism central to targeted protein degradation (TPD) strategies [1]. While the patent does not provide specific data for 2-fluoro-3-methylbenzene-1-sulfonamide, its inclusion within the claimed Markush structures (Formula III) establishes its relevance as a potential building block or core scaffold for developing novel degraders. The patent's focus on fluorinated benzenesulfonamides highlights the value of this specific substitution pattern for achieving desired protein-disrupting activity.

PROTACs Molecular Glues Targeted Protein Degradation

Optimal Application Scenarios for 2-Fluoro-3-methylbenzene-1-sulfonamide (CAS 1691755-60-8) Based on Differential Evidence


Design of Ortho-Substituted Carbonic Anhydrase IX (CA IX) Inhibitors

The 2-fluoro substitution pattern in 2-fluoro-3-methylbenzene-1-sulfonamide provides a strategic starting point for designing selective CA IX inhibitors. As described in the literature, fluorinated benzenesulfonamides with ortho-bulky substituents can achieve high isoform selectivity by exploiting steric clashes within the active sites of off-target carbonic anhydrases [1]. This compound's ortho-fluorine, in conjunction with further derivatization at the sulfonamide nitrogen, can be utilized to probe these selectivity determinants, a research avenue that is less accessible with the 4-fluoro-3-methyl isomer [2].

Scaffold for Targeted Protein Degradation (TPD) Probe Development

Based on its inclusion in the broad patent claims for benzenesulfonamide derivatives used to disrupt protein function [3], 2-fluoro-3-methylbenzene-1-sulfonamide is a relevant building block for synthesizing novel PROTACs or molecular glues. Researchers developing such modalities can procure this compound to construct a focused library of fluorinated sulfonamide-based ligands, exploring their utility as E3 ligase binders or target protein recruiters.

Synthesis of Fluorinated Analog Libraries for Structure-Activity Relationship (SAR) Studies

The compound's distinct 2-fluoro-3-methyl substitution pattern makes it a valuable member of a focused library for SAR exploration. By comparing this compound with its regioisomers (e.g., 4-fluoro-3-methylbenzenesulfonamide) and other halogenated analogs (e.g., 2-chloro-6-fluoro-3-methylbenzenesulfonamide), medicinal chemists can systematically dissect the contributions of fluorine position and additional substituents to biological activity, physicochemical properties, and synthetic tractability [4].

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